molecular formula C16H16ClN3O2 B2576089 N-(4-chloro-3-methylphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide CAS No. 2034388-42-4

N-(4-chloro-3-methylphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide

Cat. No.: B2576089
CAS No.: 2034388-42-4
M. Wt: 317.77
InChI Key: UTKOFZPECRJROI-UHFFFAOYSA-N
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Description

N-(4-chloro-3-methylphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-methylphenyl group, a cyclopropyl group, and a dihydropyridazinone moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-methylphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide typically involves multiple steps:

    Formation of the dihydropyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carboxylic acids in the presence of suitable catalysts.

    Attachment of the chloro-methylphenyl group: This can be done through nucleophilic substitution reactions using chloro-methylphenyl halides or related compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or dihydropyridazinone moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially leading to the formation of alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chloro-methylphenyl group or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The dihydropyridazinone moiety may play a crucial role in binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
  • N-(4-methylphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide

Uniqueness

N-(4-chloro-3-methylphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(4-chloro-3-methylphenyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c1-10-8-12(4-5-13(10)17)18-15(21)9-20-16(22)7-6-14(19-20)11-2-3-11/h4-8,11H,2-3,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKOFZPECRJROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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